molecular formula C9H9BrFN B1411938 3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline CAS No. 1566177-13-6

3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline

Cat. No. B1411938
CAS RN: 1566177-13-6
M. Wt: 230.08 g/mol
InChI Key: TXQKCFROQFBJEP-UHFFFAOYSA-N
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Description

“3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline” is a chemical compound with the CAS RN®: 1566177-13-6 . It is used for testing and research purposes . It is not suitable for use as a medicine, food, or household item .


Synthesis Analysis

The synthesis of molecules similar to “3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline” often involves metal-catalyzed reactions . Transition metals such as iron, nickel, and ruthenium can serve as catalysts in the synthesis of these molecules . For example, the asymmetric transfer hydrogenation (ATH) reaction of a precursor with a catalyst can produce alcohols in high yield .

Scientific Research Applications

Pharmaceutical Research

3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline may serve as a precursor in the synthesis of various sulfonamide compounds. Sulfonamides have a broad spectrum of biological activities and are traditionally used as antibacterial drugs. Recent studies have expanded their application to include antitumor, antidiabetic, antiviral, and anti-cancer activities . The compound’s ability to undergo facile amidation reactions makes it a valuable intermediate in pharmaceutical research.

Material Science

The electronic structure of 3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline can be studied using Density Functional Theory (DFT). This analysis can reveal insights into the material’s electrostatic potential and frontier molecular orbitals, which are crucial for designing new materials with specific electronic properties .

Agricultural Chemistry

Fluorine atoms in chemical structures can significantly alter the physical, biological, and environmental properties of agricultural products. The introduction of a fluorine atom, as seen in this compound, can lead to the development of new agrochemicals with enhanced activity and stability .

Cancer Research

Fluorinated compounds, like 3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline, are often used in the synthesis of radiolabeled molecules for cancer diagnosis and therapy. The presence of fluorine-18, a radioactive isotope, is particularly useful in positron emission tomography (PET) imaging .

Environmental Science

The physicochemical properties of this compound, such as its vibrational frequencies and reactivity, can be analyzed to understand its behavior in the environment. This information is essential for assessing the environmental impact of new chemicals before they are widely used .

Safety and Hazards

“3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline” should be handled with care. It is not suitable for use as a medicine, food, or household item . Similar compounds have been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . Therefore, it is advisable to avoid ingestion and inhalation, and to use protective clothing, gloves, safety glasses, and a dust respirator when handling this compound .

properties

IUPAC Name

3-bromo-4-fluoro-N-prop-2-enylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c1-2-5-12-7-3-4-9(11)8(10)6-7/h2-4,6,12H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQKCFROQFBJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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